
ferulic acid
Overview
Description
Ferulic acid (4-hydroxy-3-methoxycinnamic acid) is a hydroxycinnamic acid derivative widely distributed in plants, particularly in cereal bran, coffee, and fruits like mangoes . As a polyphenolic compound, it exhibits potent antioxidant activity by scavenging free radicals and chelating metal ions, contributing to its anti-inflammatory, anticancer, and cardioprotective properties . Its structure includes a phenolic ring with a methoxy group at the 3-position and a propenoic acid side chain, enabling hydrogen donation and radical stabilization . However, this compound faces biopharmaceutical challenges, including poor aqueous solubility (0.8–1.2 mg/mL) and low oral bioavailability (~25%), limiting its therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ferulic acid can be synthesized through several methods. One common synthetic route involves the condensation of vanillin with malonic acid in the presence of pyridine and piperidine, followed by decarboxylation . Another method includes the oxidation of eugenol using potassium permanganate .
Industrial Production Methods
Industrially, this compound is often extracted from plant sources such as rice bran, wheat bran, and corn bran. The extraction methods include alkaline hydrolysis, enzymatic hydrolysis, and solvent extraction . These methods are optimized to maximize yield and purity.
Chemical Reactions Analysis
Oxidative Reactions with Hydrogen Peroxide and Peracetic Acid
FA demonstrates stability against hydrogen peroxide (H₂O₂) under lignin-retaining bleaching conditions. Major reactions include:
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trans–cis isomerization : Dominates in H₂O₂ reactions, likely via a radical mechanism without bond cleavage .
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Side-chain cleavage : Observed minimally with H₂O₂ but enhanced with peracetic acid (CH₃CO₃H) .
Key Findings:
Derivative | Reactivity with H₂O₂ | Reactivity with CH₃CO₃H | Major Product |
---|---|---|---|
This compound | Moderate | High | trans–cis isomer |
4-O-etherified FA | Low | Low | Stable |
Coniferaldehyde | High | Very high | Degraded side-chain |
Etherification at the 4-O position significantly stabilizes FA, while aldehyde substitution (e.g., coniferaldehyde) drastically increases oxidative susceptibility .
Solvent Effects on Reaction Efficiency :
Solvent | Conversion (%) | Selectivity for Vanillin (%) |
---|---|---|
DME | 100 | 95 |
THF | 100 | 65 |
Acetonitrile | 100 | 82 |
Water | 0 | 0 |
Radical scavengers like TEMPO inhibit the reaction, supporting a radical-based mechanism .
Enzymatic Decarboxylation
This compound decarboxylase (FDC) catalyzes non-oxidative decarboxylation via a 1,3-dipolar cycloaddition mechanism:
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Energy barrier : 23.5 kcal mol⁻¹ (protonation step is rate-limiting) .
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Cofactor role : prFMN iminium stabilizes intermediates, while prFMN ketamine is less active .
Proposed Mechanism :
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Substrate-cofactor cycloaddition → formation of adduct.
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Carboxylic group elimination → decarboxylated product.
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Proton transfer via Glu282 and water bridge.
Enzymatic Polymerization
Laccase-mediated oxidation of FA produces oligomers with enhanced antioxidant properties:
LC-MS Analysis of Products :
Peak | m/z | Proposed Structure |
---|---|---|
P4 | 341 | Decarboxylated FA dimer |
P5 | 404 | FA dimer + H₂O adduct |
P6/P7 | 771 | FA tetramer (dehydro form) |
Antioxidant Mechanisms via Radical Dimerization
FA scavenges free radicals via:
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H-atom transfer : Phenolic OH donates H· to radicals.
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Dimerization : Ferulate radicals form C5–C5 dimers (e.g., curcumin analogs) with superior anti-inflammatory activity .
Radical Scavenging Pathways :
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FA → Ferulate radical (stabilized by resonance).
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Dimerization → C5–C5/COO·-linked antioxidants.
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Synergistic effects with vitamins C/E enhance stability.
Scientific Research Applications
Biological Activities of Ferulic Acid
This compound exhibits a wide range of biological activities that contribute to its therapeutic potential:
- Antioxidant Activity : FA is known for its ability to scavenge free radicals, thereby preventing oxidative stress-related damage. This property is particularly relevant in the context of chronic diseases such as cancer and cardiovascular diseases .
- Anti-inflammatory Effects : Research indicates that FA can modulate inflammatory pathways, making it useful in treating conditions characterized by inflammation .
- Antimicrobial Properties : FA has demonstrated antimicrobial activity against various pathogens, suggesting its potential use in treating infections .
- Anticancer Potential : Studies have shown that FA can inhibit tumor growth and induce apoptosis in cancer cells, highlighting its role as a potential anticancer agent .
Therapeutic Applications
The therapeutic applications of this compound span several medical fields:
Cancer Treatment
This compound's ability to inhibit cancer cell proliferation and induce apoptosis makes it a candidate for cancer therapy. Its antioxidant properties help protect normal cells from oxidative damage during chemotherapy .
Cardiovascular Health
FA has been shown to lower cholesterol levels by inhibiting HMG-CoA reductase, which may contribute to cardiovascular health . Additionally, it helps regulate glucose metabolism by activating glucokinase, thus playing a role in diabetes management .
Neuroprotection
Research suggests that FA may offer neuroprotective effects, potentially benefiting conditions like Alzheimer's disease by reducing neuroinflammation and oxidative stress .
Nanotechnology in this compound Delivery
One of the significant challenges in utilizing this compound therapeutically is its poor solubility and bioavailability. Recent advancements in nanotechnology have led to the development of nanoparticle-based delivery systems that enhance the pharmacokinetic profile of FA:
- Polymer-based Nanoparticles : These systems improve the solubility and stability of FA, allowing for controlled release and targeted delivery to specific tissues .
- Lipid-based Nanoparticles : Lipid carriers can encapsulate FA effectively, enhancing its absorption and therapeutic efficacy .
Cosmetic Applications
This compound is widely used in the cosmetic industry due to its photoprotective properties:
- Skin Care Formulations : FA is incorporated into creams and lotions for its antioxidant benefits, helping to protect skin from UV damage and premature aging .
- Wound Healing : Studies indicate that FA enhances wound healing by promoting angiogenesis and inhibiting melanogenesis, making it beneficial for skin repair products .
Case Studies
The following case studies illustrate the applications of this compound in various domains:
Mechanism of Action
Ferulic acid exerts its effects primarily through its antioxidant activity. It scavenges free radicals and inhibits oxidative stress, thereby protecting cells from damage. It also modulates various signaling pathways, including the NF-κB and MAPK pathways, which are involved in inflammation and cell survival .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Comparisons
Caffeic Acid (3,4-Dihydroxycinnamic Acid)
- Structural Difference : Lacks the methoxy group at the 3-position present in ferulic acid.
- Antioxidant Activity : Exhibits comparable ABTS and DPPH radical scavenging activity but lower stability under high-temperature conditions .
- Metabolic Relationship : this compound is biosynthesized from caffeic acid via the enzyme catechol-O-methyltransferase (COMT) .
- Sources : Found in Verbascum species and R. communis leaves .
p-Coumaric Acid (4-Hydroxycinnamic Acid)
- Structural Difference : Lacks both the methoxy group and the 3-hydroxyl group of this compound.
- Antioxidant Activity : Lower DPPH scavenging capacity (IC₅₀: ~0.63–517.12 mg/g DW) compared to this compound (IC₅₀: ~1.33 µg/g) in V. thapsus extracts .
- Bioavailability : Rapidly metabolized in vivo, with shorter plasma half-life than this compound .
Sinapic Acid (3,5-Dimethoxy-4-hydroxycinnamic Acid)
- Structural Difference : Contains an additional methoxy group at the 5-position.
- Thermal Stability : Forms complex roasting products similar to this compound at 170°C, but with distinct HPLC elution profiles due to higher polarity .
Coniferyl Aldehyde
- Structural Difference : Replaces the carboxylic acid group of this compound with an aldehyde.
- Antioxidant Activity : Comparable protection factor (PF: ~4.2) in lipid autoxidation systems, attributed to the shared methoxy-hydroxyphenyl moiety .
Iso-Ferulic Acid
- Structural Difference : Methoxy group at the 4-position instead of the 3-position.
- Antioxidant Activity : Significantly weaker (PF: 1.3 vs. 4.2 for this compound in sunflower oil), highlighting the importance of substituent positioning .
Ferulaldehyde
- Structural Difference : Aldehyde group replaces the carboxylic acid.
- Bioactivity : Hypothesized to exhibit superior bioavailability due to easier oxidation to this compound in vivo .
Eugenol
- Structural Difference: Contains a phenolic hydroxyl group without the propenoic acid chain.
- Antimicrobial Activity : Higher hydrophobicity (logP: 2.61 vs. 1.67 for undissociated this compound) enhances its efficacy in lipid-rich systems .
Antioxidant Capacity and Stability
Table 1: Antioxidant Activity of this compound and Analogues
Compound | ABTS (µM TE/g) | FRAP (µM Fe²⁺/g) | DPPH IC₅₀ (µg/mL) | Protection Factor (TGSO) |
---|---|---|---|---|
This compound | 12.3 | 8.7 | 0.81–1.53 | 4.2 |
Caffeic Acid | 11.9 | 8.4 | 1.35 | 3.8 |
Coniferyl Aldehyde | 12.1 | 8.5 | N/A | 4.1 |
Iso-Ferulic Acid | 6.2 | 3.9 | N/A | 1.3 |
Eugenol | 9.8 | 6.2 | 0.95 | N/A |
This compound outperforms iso-ferulic acid and eugenol in lipid peroxidation inhibition due to optimal methoxy positioning and acid group participation in radical stabilization .
Bioavailability and Pharmacokinetics
Table 2: Pharmacokinetic Parameters in Human Plasma
Compound | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC/dose (ng·h/mL/mg) |
---|---|---|---|
This compound | 28.5 | 2–4 | 0.45 |
Chlorogenic Acid | 34.2 | 2–4 | 0.52 |
p-Coumaric Acid | 12.1 | 3–5 | 0.18 |
This compound demonstrates higher bioavailability than p-coumaric acid but lower than chlorogenic acid in mango juice, likely due to enhanced solubility in processed matrices . Its plasma half-life (~2.5 h) exceeds that of vitamin C, supporting prolonged antioxidant effects .
Biological Activity
Ferulic acid (FA) is a naturally occurring phenolic compound found in various plants, particularly in grains, fruits, and vegetables. It has garnered significant attention due to its diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.
Antioxidant Activity
This compound is renowned for its potent antioxidant properties. It effectively scavenges free radicals, thereby protecting cells from oxidative stress. The mechanism involves donating hydrogen atoms to free radicals, which stabilizes them and prevents cellular damage.
Key Findings:
- Free Radical Scavenging : this compound has demonstrated a remarkable ability to reduce reactive oxygen species (ROS) levels in various cell types. In fibroblasts exposed to UV radiation, FA significantly lowered ROS production and lipid peroxidation .
- Cell Protection : Studies show that FA enhances the cellular antioxidant defense system by increasing levels of glutathione and catalase, which are crucial for detoxifying harmful oxidative products .
Anti-Inflammatory Effects
FA exhibits significant anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines and enzymes.
Research Insights:
- Cytokine Regulation : this compound has been shown to downregulate the expression of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are key mediators of inflammation .
- Clinical Applications : In clinical trials for conditions like rosacea, FA treatment led to reduced erythema and improved skin barrier function .
Antimicrobial Properties
This compound possesses antimicrobial activity against various pathogens, making it a potential candidate for treating infections.
Study Results:
- Bacterial Inhibition : Research indicates that FA can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. Modified alkyl esters of FA have shown enhanced antibacterial activity due to improved lipid solubility .
Anticancer Potential
The anticancer effects of this compound are attributed to its ability to induce apoptosis in cancer cells and inhibit tumor growth.
Evidence from Studies:
- Cell Growth Regulation : FA has been shown to regulate cell cycle progression and promote apoptosis in various cancer cell lines, including breast and colon cancer cells .
- In Vivo Studies : Animal studies indicate that FA can significantly reduce tumor volume in xenograft models .
Wound Healing Properties
This compound promotes wound healing through multiple mechanisms, including enhancing collagen synthesis and reducing oxidative stress at the wound site.
Case Study:
- In diabetic rats treated with this compound ointment, wound contraction was significantly higher compared to control groups. After 16 days, 96% healing was observed in the FA group versus 83% in the control group using standard treatments .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. How can ferulic acid be quantified in plant extracts or biological matrices?
- Methodological Answer : this compound quantification typically involves chromatographic techniques. Prepare a standard curve using HPLC or GC-MS by dissolving pure this compound in a suitable solvent (e.g., methanol). Extract samples via alkaline hydrolysis or solvent extraction, then analyze retention times and UV spectra for identification. For spectrophotometric quantification in complex matrices (e.g., soil), use Folin-Ciocalteu reagent to measure total phenolic content expressed as this compound equivalents at 700 nm . Validate results with spike-and-recovery experiments to account for matrix interference.
Q. What in vitro models are suitable for assessing this compound’s antioxidant activity?
- Experimental Design : Use DPPH or ABTS radical scavenging assays to measure direct antioxidant capacity. For cellular models, employ hydrogen peroxide-induced oxidative stress in neuronal (e.g., SH-SY5Y) or hepatic (HepG2) cell lines. Quantify markers like malondialdehyde (MDA) for lipid peroxidation and glutathione (GSH) levels via ELISA or colorimetric kits. Compare results against positive controls (e.g., ascorbic acid) and validate with multiple assays to address variability in redox mechanisms .
Advanced Research Questions
Q. How can response surface methodology (RSM) optimize this compound extraction or synthesis?
- Statistical Approach : Design a Box-Behnken or central composite design (CCD) with factors such as hydrolysis time, NaOH concentration, and substrate concentration. Use ANOVA to assess interaction effects and generate a predictive model. For example, RSM optimized alkali hydrolysis of γ-oryzanol yielded 71.33% this compound with <2% error between predicted and experimental values. Validate the model with confirmation runs and report lack-of-fit tests to ensure robustness .
Q. What experimental models evaluate this compound’s neuroprotective effects in traumatic brain injury (TBI)?
- In Vivo Protocol : Use a rat TBI model induced by controlled cortical impact or weight-drop methods. Administer this compound intraperitoneally (e.g., 50 mg/kg) post-injury. Assess neuronal apoptosis via TUNEL and caspase-3 immunohistochemistry. Measure oxidative stress markers (SOD, MDA, GSH) in brain homogenates. Histological analysis of hippocampal CA1-CA3 regions and prefrontal cortex using Cresyl violet staining can quantify cell density changes. Compare results to injury-only and vehicle controls .
Q. How can network pharmacology and molecular docking predict this compound’s pharmacological targets?
- Computational Workflow : Retrieve this compound’s structure from PubChem and identify potential targets via PharmMapper or SwissTargetPrediction. Construct a compound-target-disease network using Cytoscape. Perform molecular docking (AutoDock Vina) against key targets (e.g., β-catenin, survivin) to assess binding affinity. Validate predictions with in vitro assays (e.g., Western blot for β-catenin degradation). Integrate ADMET predictions to evaluate bioavailability and toxicity .
Q. How do biosynthesis pathways regulate this compound accumulation in Angelica sinensis?
- Molecular Biology Techniques : Analyze phenylpropanoid pathway genes (e.g., COMT for methylation of caffeic acid to this compound) via qRT-PCR in root tissues. Correlate gene expression with this compound content measured by HPLC. Use CRISPR/Cas9 or RNAi to knock down COMT and observe phenotypic changes. Compare cultivars with high/low this compound accumulation to identify genetic or epigenetic regulatory mechanisms .
Q. Methodological Considerations
Q. How to address contradictions in antioxidant data between in vitro and in vivo studies?
- Data Reconciliation Strategy : In vitro assays may overestimate activity due to simplified systems, while in vivo models account for bioavailability and metabolism. For example, this compound from wheat bran (FA-WB) showed higher anti-inflammatory activity than free this compound in vitro, but in vivo absorption differences may alter outcomes. Use pharmacokinetic studies (e.g., plasma concentration-time curves) and metabolite profiling (UHPLC-QTOF-MS) to bridge this gap .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Safety Measures : this compound is a skin/eye irritant (GHS Category 2). Use PPE (gloves, goggles) and work in a fume hood. For inhalation risks, employ dust suppression techniques (e.g., wet handling). Store in sealed containers away from oxidizers. Dispose of waste via approved chemical disposal protocols. Emergency procedures include rinsing eyes with water for 15 minutes and seeking medical attention for persistent irritation .
Properties
IUPAC Name |
3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-14-9-6-7(2-4-8(9)11)3-5-10(12)13/h2-6,11H,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSEBMYQBYZTDHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
97274-61-8 | |
Details | Compound: 2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, homopolymer | |
Record name | 2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=97274-61-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID5040673 | |
Record name | Ferulic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5040673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1135-24-6 | |
Record name | Ferulic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1135-24-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ferulic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5040673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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